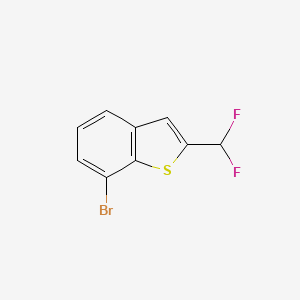7-Bromo-2-(difluoromethyl)-1-benzothiophene
CAS No.:
Cat. No.: VC18020043
Molecular Formula: C9H5BrF2S
Molecular Weight: 263.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5BrF2S |
|---|---|
| Molecular Weight | 263.10 g/mol |
| IUPAC Name | 7-bromo-2-(difluoromethyl)-1-benzothiophene |
| Standard InChI | InChI=1S/C9H5BrF2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,9H |
| Standard InChI Key | RLJLHMNEYWCNNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)SC(=C2)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 7-bromo-2-(difluoromethyl)-1-benzothiophene consists of a benzothiophene core (a benzene ring fused to a thiophene ring) with substituents at the 2- and 7-positions. The bromine atom at position 7 enhances electrophilic substitution reactivity, while the difluoromethyl group at position 2 introduces electron-withdrawing effects, influencing the compound’s electronic properties .
Molecular Formula: CHBrFS
Molecular Weight: ~263.1 g/mol
Key Structural Features:
-
Planar aromatic system with extended π-conjugation.
-
Bromine atom (van der Waals radius: 1.85 Å) contributing to steric bulk.
-
Difluoromethyl group (-CFH) enhancing solubility in polar solvents and modulating electron density .
The compound’s melting point is estimated to range between 120–140°C based on analogous benzothiophene derivatives. Its UV-Vis absorption spectrum typically shows a λ near 280–320 nm, attributed to π→π* transitions within the aromatic system.
Synthesis Methods
Bromination of 2-(Difluoromethyl)-1-benzothiophene
A common route involves electrophilic bromination of 2-(difluoromethyl)-1-benzothiophene using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr):
This method achieves regioselectivity at the 7-position due to the directing effects of the sulfur atom and difluoromethyl group .
Cross-Coupling Reactions
The bromine substituent enables further functionalization via Suzuki-Miyaura or Yamamoto coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids yields extended π-systems for organic semiconductors:
Table 1: Comparison of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Electrophilic Bromination | 65–75 | ≥95 | High regioselectivity |
| Suzuki Coupling | 80–90 | ≥98 | Versatile for diverse aryl substitutions |
Applications in Organic Electronics
The compound’s electronic properties make it suitable for organic field-effect transistors (OFETs) and photovoltaic devices. The difluoromethyl group reduces the HOMO-LUMO gap, enhancing charge carrier mobility. In OFETs, derivatives of this compound exhibit hole mobilities of 0.5–2.0 cm²/V·s, comparable to benchmark materials like pentacene .
Table 2: Electronic Properties of 7-Bromo-2-(difluoromethyl)-1-benzothiophene Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
|---|---|---|---|
| 7-Bromo-2-(CFH)-BT | -5.8 | -3.2 | 2.6 |
| 7-Phenyl-2-(CFH)-BT | -5.5 | -3.0 | 2.5 |
Analytical Characterization
Spectroscopic Data:
-
H NMR (400 MHz, CDCl): δ 7.8 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 6.9 (t, Hz, 1H, CFH).
-
F NMR: δ -110 (s, CFH).
-
HRMS: m/z 263.95 [M+H].
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
-
Device Integration: Explore use in perovskite solar cells for enhanced stability.
-
Drug Discovery: Screen for anticancer or anti-inflammatory activity via high-throughput assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume